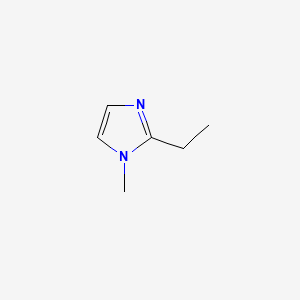
1H-Imidazole, 2-ethyl-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2-ethyl-1-methyl- is a heterocyclic organic compound with the molecular formula C6H10N2. It is a derivative of imidazole, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatility and utility in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 2-ethyl-1-methyl- can be synthesized through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and saturated heterocycles . Another method involves the use of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-ethyl-1-methyl- typically involves the acid-catalyzed methylation of imidazole using methanol . This method is favored due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 2-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1H-Imidazole, 2-ethyl-1-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2-ethyl-1-methyl- involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes .
Comparación Con Compuestos Similares
1H-Imidazole, 2-methyl-1-ethyl-: Similar in structure but with different substitution patterns.
1H-Imidazole, 4-methyl-2-ethyl-: Another derivative with substitutions at different positions.
1H-Imidazole, 1-methyl-2-ethyl-: Similar but with the methyl and ethyl groups swapped.
Uniqueness: 1H-Imidazole, 2-ethyl-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain chemical syntheses and industrial applications .
Propiedades
Número CAS |
5709-61-5 |
|---|---|
Fórmula molecular |
C6H10N2 |
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
2-ethyl-1-methylimidazole |
InChI |
InChI=1S/C6H10N2/c1-3-6-7-4-5-8(6)2/h4-5H,3H2,1-2H3 |
Clave InChI |
UINDRJHZBAGQFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


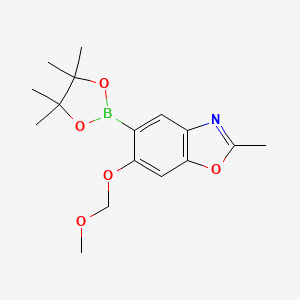
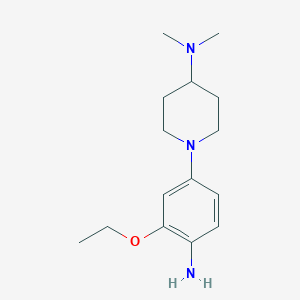


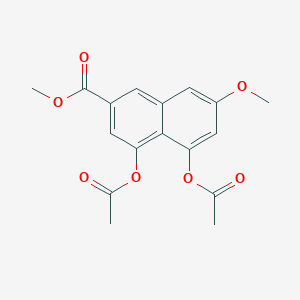
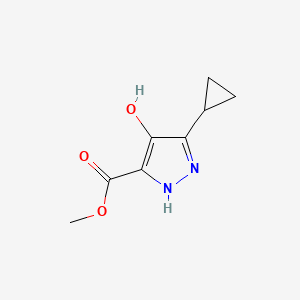
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
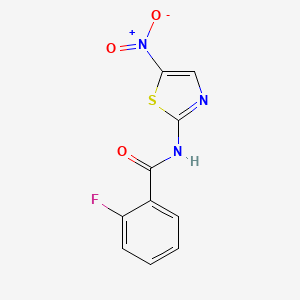
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)

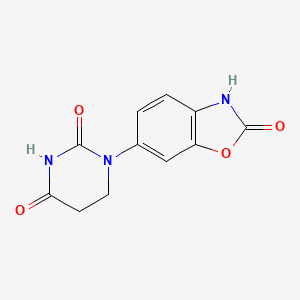
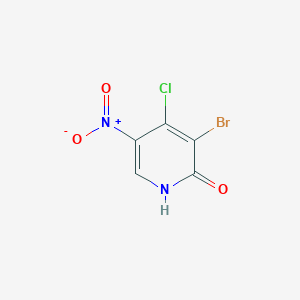

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
